molecular formula C13H16N4O2S B2568832 N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide CAS No. 1421522-52-2

N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide

Cat. No.: B2568832
CAS No.: 1421522-52-2
M. Wt: 292.36
InChI Key: IBVWYTQRORSXCG-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide is a compound that features a pyrimidine ring substituted with a dimethylamino group at the 2-position and a benzenesulfonamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide typically involves the reaction of 2-chloropyrimidine with dimethylamine to introduce the dimethylamino group. This is followed by a sulfonamide formation reaction with 3-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the sulfonamide group can participate in additional interactions, stabilizing the compound within the active site of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide is unique due to its combination of a dimethylamino group and a benzenesulfonamide group, which confer specific reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for designing compounds with targeted biological activity.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-10-5-4-6-12(7-10)20(18,19)16-11-8-14-13(15-9-11)17(2)3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVWYTQRORSXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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